physical and chemical properties of 2-Bromo-2'-methoxyacetophenone
physical and chemical properties of 2-Bromo-2'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-methoxyacetophenone, a substituted acetophenone (B1666503) derivative, is a key organic intermediate with significant applications in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a brominated α-carbon and a methoxy-substituted phenyl ring, render it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Bromo-2'-methoxyacetophenone, with a focus on its relevance to researchers and professionals in the field of drug discovery.
Physicochemical Properties
2-Bromo-2'-methoxyacetophenone is a solid at room temperature, with solubility in various organic solvents.[1] Key physicochemical data are summarized in the tables below for easy reference.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Bromo-1-(2-methoxyphenyl)ethanone |
| Synonyms | 2'-Methoxyphenacyl bromide, o-Methoxyphenacyl bromide, α-Bromo-o-methoxyacetophenone |
| CAS Number | 31949-21-0[2] |
| Molecular Formula | C₉H₉BrO₂[2] |
| Molecular Weight | 229.07 g/mol [2] |
| InChI | InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 |
| InChIKey | GKNCPTLOPRDYMH-UHFFFAOYSA-N |
| SMILES | COc1ccccc1C(=O)CBr |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Solid, Crystalline Powder | [3] |
| Color | White to off-white | [3] |
| Melting Point | 43-45 °C | [3] |
| Boiling Point | 130 °C at 1 mmHg | [3] |
| Solubility | Insoluble in water. Soluble in DMSO, methanol, and most organic solvents. | [1] |
| Flash Point | 113 °C (closed cup) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Purification
The synthesis of 2-Bromo-2'-methoxyacetophenone typically involves the α-bromination of 2'-methoxyacetophenone (B1218423). Several methods have been reported, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.
Experimental Protocol: Synthesis via Bromination with Copper(II) Bromide
This protocol describes a common method for the synthesis of 2-Bromo-2'-methoxyacetophenone using copper(II) bromide as the brominating agent.
Materials:
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2'-methoxyacetophenone
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Copper(II) bromide
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Ethyl acetate (B1210297)
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Diatomaceous earth
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Round-bottom flask
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Reflux condenser
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Stirrer
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
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To a two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add copper(II) bromide (2.2 equivalents) and ethyl acetate.
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Heat the mixture to 70 °C with stirring under a nitrogen atmosphere for 5 minutes.
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Slowly add a solution of 2'-methoxyacetophenone (1 equivalent) in chloroform to the reaction mixture.
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Reflux the reaction mixture for 8 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
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Filter the mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-Bromo-2'-methoxyacetophenone.
Purification Protocol: Recrystallization
For further purification, recrystallization can be performed.
Materials:
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Crude 2-Bromo-2'-methoxyacetophenone
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Ethanol (B145695) (or another suitable solvent)
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Erlenmeyer flask
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Heating plate
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Ice bath
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Buchner funnel and flask
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Filter paper
Procedure:
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Dissolve the crude 2-Bromo-2'-methoxyacetophenone in a minimal amount of hot ethanol in an Erlenmeyer flask.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Caption: Synthetic workflow for 2-Bromo-2'-methoxyacetophenone.
Spectroscopic Characterization
The structure of 2-Bromo-2'-methoxyacetophenone can be unequivocally confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
1H NMR (300 MHz, CDCl₃):
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δ 7.81 (dd, J = 7.8, 1.8 Hz, 1H): Aromatic proton ortho to the carbonyl group.
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δ 7.52 (td, J = 7.8, 1.8 Hz, 1H): Aromatic proton para to the methoxy (B1213986) group.
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δ 7.05-6.96 (m, 2H): Aromatic protons ortho and para to the methoxy group.
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δ 4.61 (s, 2H): Methylene (B1212753) protons of the -COCH₂Br group.
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δ 3.94 (s, 3H): Methyl protons of the methoxy group (-OCH₃).
13C NMR (75 MHz, CDCl₃):
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δ 192.3: Carbonyl carbon (C=O).
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δ 158.8: Aromatic carbon attached to the methoxy group.
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δ 134.9, 131.6, 124.9, 121.2, 111.7: Aromatic carbons.
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δ 56.0: Methoxy carbon (-OCH₃).
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δ 38.0: Methylene carbon (-CH₂Br).
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
The FTIR spectrum is typically recorded using the KBr pellet method or as a thin film on NaCl plates.
-
The sample is scanned over the range of 4000-400 cm⁻¹.
Characteristic Peaks:
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~1680 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.
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~1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~1250 cm⁻¹: C-O stretching of the aryl ether.
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~750 cm⁻¹: C-H bending of the ortho-disubstituted benzene (B151609) ring.
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~680 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
Experimental Protocol:
-
Electron Ionization Mass Spectrometry (EI-MS) is commonly used.
-
The sample is introduced into the ion source, and the resulting fragments are analyzed.
Fragmentation Pattern:
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m/z 228/230 (M⁺): Molecular ion peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
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m/z 135: A prominent peak corresponding to the [CH₃OC₆H₄CO]⁺ fragment (methoxyphenylacylium ion), formed by the loss of the bromine radical and a methylene group.
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m/z 107: Loss of CO from the m/z 135 fragment, resulting in the [CH₃OC₆H₄]⁺ ion.
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m/z 77: Phenyl cation [C₆H₅]⁺.
Chemical Reactivity
The chemical reactivity of 2-Bromo-2'-methoxyacetophenone is primarily dictated by the presence of the α-bromo ketone functionality, which is a potent electrophile susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The bromine atom can be readily displaced by a variety of nucleophiles, making this compound a valuable precursor for the synthesis of more complex molecules.
Example: Reaction with a Thiol 2-Bromo-2'-methoxyacetophenone can react with thiols (R-SH) in the presence of a base to form α-thio ketones. This reaction is useful in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.
